2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide
Description
2-(2-Chloro-6-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide (CAS No. 2034593-63-8) is a synthetic acetamide derivative characterized by a chloro-fluoro-substituted phenyl ring and a pyrazole-containing ethoxyethyl side chain. The molecular formula is C₁₆H₁₆ClFN₂O₂, with a molecular weight of 322.77 g/mol (exact weight may vary based on isotopic composition) . Its structure combines electron-withdrawing substituents (chloro and fluoro) on the aromatic ring, which may enhance metabolic stability and receptor-binding affinity, and a polar pyrazole-ethoxyethyl group that could influence solubility and pharmacokinetics.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN3O2/c16-13-3-1-4-14(17)12(13)11-15(21)18-6-9-22-10-8-20-7-2-5-19-20/h1-5,7H,6,8-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJCRAZMJAHQAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCCOCCN2C=CC=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chloro-Fluorophenyl Intermediate: This step involves the chlorination and fluorination of a phenyl ring to obtain 2-chloro-6-fluorophenyl.
Attachment of the Pyrazolyl Group: The next step involves the formation of the pyrazolyl group through a cyclization reaction, which is then attached to the ethoxyethyl chain.
Final Coupling: The final step involves coupling the chloro-fluorophenyl intermediate with the pyrazolyl-ethoxyethyl intermediate under specific reaction conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- The chloro-fluoro-phenyl group in the target compound replaces the dimethylphenyl group in agrochemical analogs.
- The pyrazole-ethoxyethyl side chain contrasts with simpler groups (e.g., methoxyethyl or furanyl) in analogs, possibly enhancing hydrogen-bonding capacity or resistance to enzymatic degradation .
Pharmaceutical Analogs with Pyrazole Moieties
and highlight compounds with pyrazole or heterocyclic side chains (Table 2):
Key Observations :
- The target compound’s pyrazole-ethoxyethyl group is less complex than the difluoromethyl-pyrazole and indazole-pyridine systems in pharmaceutical analogs, suggesting divergent biological targets .
- Compared to the furan-thiophene hybrid in , the target compound lacks sulfur, which may reduce lipophilicity and alter membrane permeability .
Benzothiazole-Based Acetamides
and describe benzothiazole derivatives (Table 3):
Key Observations :
- Benzothiazole derivatives prioritize aromatic heterocycles (benzothiazole) over pyrazole-ethoxyethyl chains, likely targeting enzymes or receptors with preference for planar aromatic systems .
- The target compound’s chloro-fluoro-phenyl group may confer unique electronic properties compared to 4-chlorophenyl or unsubstituted phenyl groups in benzothiazole analogs.
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide is a member of the acetamide class, characterized by its unique substitution pattern that imparts significant biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : CHClF NO
- Molecular Weight : 319.79 g/mol
- CAS Number : 1030385-99-9
The structural features of this compound include a chloro-fluoro aromatic ring and a pyrazole moiety, which are known to contribute to its biological activities.
Antithrombotic Properties
Research indicates that derivatives of 2-(2-chloro-6-fluorophenyl)acetamides exhibit potent thrombin inhibitory activity. For instance, related compounds have shown inhibition constants (K) ranging from 0.9 to 33.9 nM, with modifications to the substituents significantly affecting potency. The most potent inhibitors were those with specific heteroaryl groups in the P3 position, demonstrating the importance of structural variations in enhancing biological efficacy .
Antitumor Activity
Pyrazole derivatives have been extensively studied for their antitumor properties. The compound's structure allows it to inhibit various kinases involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase. These interactions suggest potential applications in cancer therapy, particularly for tumors driven by these pathways .
Anti-inflammatory Effects
In vitro studies have demonstrated that pyrazole derivatives can significantly reduce pro-inflammatory cytokines like TNF-α and nitric oxide (NO). This suggests that compounds similar to this compound may serve as effective anti-inflammatory agents .
Study on Thrombin Inhibition
A study published in PubMed evaluated the thrombin inhibitory activity of various acetamide derivatives. The results indicated that modifications to the P3 substituent can lead to enhanced potency against thrombin, with some compounds achieving K values as low as 0.7 nM .
Antitumor Activity Assessment
In another study focusing on pyrazole derivatives, several compounds were tested against human cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxic effects, inhibiting cell proliferation more effectively than standard chemotherapeutic agents .
Data Tables
| Activity Type | Inhibition Constant (K) | Remarks |
|---|---|---|
| Thrombin Inhibition | 0.9 - 33.9 nM | Potency varies with P3 substituent modifications |
| Antitumor Activity | IC values < 10 µM | Effective against BRAF(V600E), EGFR |
| Anti-inflammatory | Reduction in TNF-α production | Significant decrease observed in LPS-induced assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
